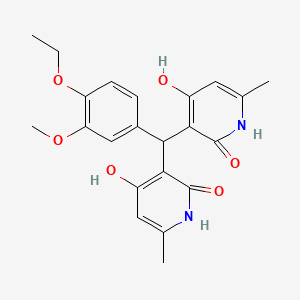
1-(3,5-Dichlorophenyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dichlorophenyl)piperazine dihydrochloride is a piperazine derivative . It is the major metabolite of Trazodone, Nefazodone, and Etoperidone . It has stimulant and hallucinogenic properties .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(3,5-Dichlorophenyl)piperazine dihydrochloride, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of 1-(3,5-Dichlorophenyl)piperazine dihydrochloride is C10H12Cl2N2 . The molecular weight is 231.12 . The SMILES string representation is Clc1cc(Cl)cc(c1)N2CCNCC2 .
Chemical Reactions Analysis
The synthesis of 1-(3,5-Dichlorophenyl)piperazine dihydrochloride involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .
Scientific Research Applications
Metabolism and Pharmacological Action
DCPP is extensively metabolized, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects in humans and animals, although some have affinity for other neurotransmitter receptors. The metabolism and systemic disposition of arylpiperazine derivatives, including those related to DCPP, indicate a significant pharmacological potential across a spectrum of serotonin receptor-related effects. This vast metabolic process suggests DCPP's critical role in the pharmacological action of arylpiperazine derivatives used in clinical applications for mental health disorders (Caccia, 2007).
Therapeutic and Pharmacological Research
The therapeutic applications of piperazine derivatives, including DCPP, are vast. Piperazine, a core structure in these compounds, is integral to designing drugs with various therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus significantly alter the medicinal potential of the resultant molecules, showcasing the flexibility and importance of piperazine-based compounds in drug discovery. This highlights DCPP's potential as a building block in the development of novel therapeutic agents (Rathi et al., 2016).
Role in Antidepressant Development
The presence of the piperazine substructure, akin to that in DCPP, is peculiar in many marketed antidepressants. This observation underlines the significant role piperazine plays beyond influencing CNS pharmacokinetic profiles; it is crucial in binding conformations of antidepressants. This aspect of DCPP and related compounds is critical in understanding the design and development of novel antidepressants, providing a pathway for the development of more effective and targeted treatments for depression (Kumar et al., 2021).
Anti-Mycobacterial Applications
DCPP and related piperazine derivatives have shown promising results against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review of anti-mycobacterial compounds using piperazine as a vital building block offers insight into the design, rationale, and structure-activity relationship (SAR) of potent anti-TB molecules. The ability of DCPP-related compounds to act against such resistant strains of TB underscores the potential of piperazine derivatives in addressing critical gaps in TB treatment and control (Girase et al., 2020).
properties
IUPAC Name |
1-(3,5-dichlorophenyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2.2ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;;/h5-7,13H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHHRQZMKLYRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)piperazine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)
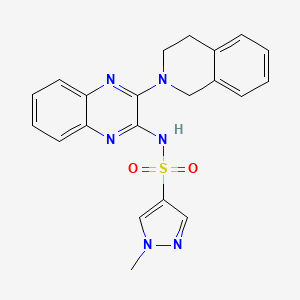
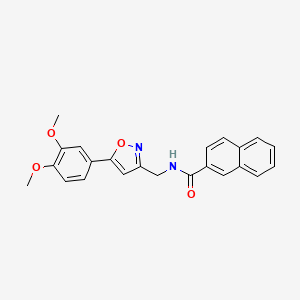
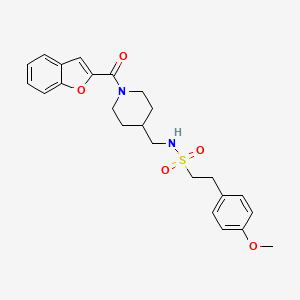
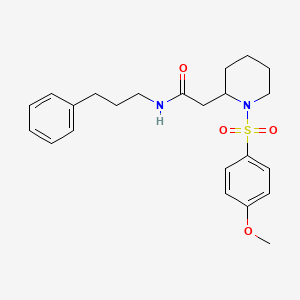
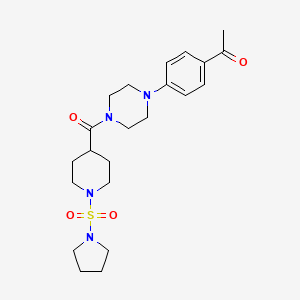
![1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2555320.png)

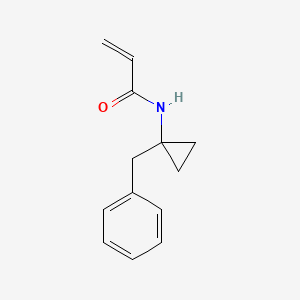


![2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2555329.png)
